3-Chloro-5-(trifluoromethoxy)benzonitrile

Descripción

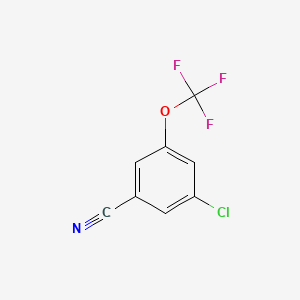

3-Chloro-5-(trifluoromethoxy)benzonitrile is an aromatic nitrile derivative featuring a chloro (-Cl) group at the 3-position and a trifluoromethoxy (-OCF₃) group at the 5-position of the benzene ring.

- Molecular formula: Likely C₈H₃ClF₃NO (inferred from and ).

- Key substituents: The electron-withdrawing -Cl and -OCF₃ groups enhance electrophilicity and metabolic stability, making it a candidate for agrochemical or pharmaceutical applications .

- Synthetic utility: lists 3-chloro-5-(trifluoromethoxy)aniline as a precursor, indicating that the benzonitrile variant may serve as an intermediate in drug discovery or pesticide synthesis.

Propiedades

IUPAC Name |

3-chloro-5-(trifluoromethoxy)benzonitrile | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H3ClF3NO/c9-6-1-5(4-13)2-7(3-6)14-8(10,11)12/h1-3H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RXIPYHUMXOYSSB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C=C1OC(F)(F)F)Cl)C#N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H3ClF3NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

221.56 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Métodos De Preparación

Synthetic Routes and Reaction Conditions

One common method is the Sandmeyer reaction, where 3-chloro-5-trifluoromethylaniline is reacted with copper cyanide or sodium cyanide to introduce the nitrile group . The reaction conditions often require the presence of a catalyst and controlled temperature to ensure the desired product is obtained.

Industrial Production Methods

In industrial settings, the production of 3-Chloro-5-(trifluoromethoxy)benzonitrile may involve large-scale Sandmeyer reactions with optimized conditions to maximize yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process.

Análisis De Reacciones Químicas

Types of Reactions

3-Chloro-5-(trifluoromethoxy)benzonitrile can undergo various chemical reactions, including:

Substitution Reactions: The chlorine atom can be substituted with other nucleophiles under appropriate conditions.

Oxidation and Reduction Reactions: The compound can be oxidized or reduced to form different derivatives.

Coupling Reactions: It can participate in coupling reactions to form more complex molecules.

Common Reagents and Conditions

Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides. Conditions often involve the use of a base and a solvent like dimethylformamide (DMF).

Oxidation Reactions: Reagents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.

Reduction Reactions: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted benzonitriles, while oxidation and reduction reactions can produce different functionalized derivatives.

Aplicaciones Científicas De Investigación

Pharmaceutical Development

Key Intermediate in Drug Synthesis

3-Chloro-5-(trifluoromethoxy)benzonitrile serves as a crucial intermediate in the synthesis of numerous pharmaceuticals. Its trifluoromethoxy group contributes to improved lipophilicity and metabolic stability, making it an attractive candidate for developing anti-inflammatory and anti-cancer agents. The compound's structure allows for effective interaction with biological targets, enhancing therapeutic efficacy.

Case Study: Antibacterial Activity

Research has demonstrated that derivatives of this compound exhibit significant antibacterial properties. In a study where various benzonitrile derivatives were tested, this compound showed up to 57% inhibition against certain bacterial strains at a concentration of 100 mg/L. This finding supports its potential as a scaffold for developing new antibacterial agents .

Agricultural Chemicals

Formulation of Herbicides and Pesticides

In agrochemical applications, this compound is utilized in formulating herbicides and pesticides. Its efficacy in targeting specific weeds and pests makes it valuable for enhancing crop protection.

Case Study: Insecticidal Efficacy

Laboratory tests have indicated that this compound exhibits notable insecticidal activity, with mortality rates exceeding 70% against common agricultural pests at specific concentrations . This highlights its potential as an effective insecticide in agricultural practices.

Material Science

Incorporation into Polymers and Coatings

The compound is also significant in material science, where it is incorporated into polymers and coatings. Its chemical resistance and durability are essential for industrial applications, leading to the development of materials with enhanced performance characteristics.

Fluorinated Compounds Research

Understanding Fluorinated Materials

As a fluorinated compound, this compound is valuable in research aimed at understanding the behavior of fluorinated materials. These materials often exhibit unique properties that can be harnessed for various applications, including electronics and advanced materials.

Analytical Chemistry

Standard in Analytical Methods

In analytical chemistry, this compound is employed as a standard for measuring and analyzing other compounds within complex mixtures. Its consistent reactivity profile allows researchers to obtain accurate results during quantitative analyses.

| Activity Type | Concentration (mg/L) | Inhibition (%) |

|---|---|---|

| Antibacterial | 100 | 57 |

| Insecticidal | 500 | 70 |

| Antiviral | Variable | Significant |

Mecanismo De Acción

The mechanism of action of 3-Chloro-5-(trifluoromethoxy)benzonitrile depends on its specific application. In biochemical assays, it may interact with specific enzymes or receptors, modulating their activity. The trifluoromethoxy group can enhance the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. The nitrile group can participate in hydrogen bonding and other interactions with molecular targets.

Comparación Con Compuestos Similares

Structural Analogs and Substituent Effects

The biological and physicochemical properties of benzonitrile derivatives are highly dependent on substituent type, position, and electronic effects. Below is a comparative analysis:

Table 1: Structural and Molecular Comparison

Key Observations:

Chloro substituents increase molecular polarity and binding affinity in enzyme inhibition (e.g., SARS-CoV-2 Mpro inhibitors in ).

Positional Isomerism :

- Moving the -OCF₃ group from the 5-position (target compound) to the 3-position (4-Fluoro-3-(trifluoromethoxy)benzonitrile) alters steric interactions, affecting biological target binding .

Lipophilicity and Bioavailability :

Actividad Biológica

3-Chloro-5-(trifluoromethoxy)benzonitrile is an organic compound with the molecular formula CHClFNO. It features a chlorine atom and a trifluoromethoxy group on the benzene ring, contributing to its unique chemical properties and biological activities. This compound is primarily used in scientific research and industrial applications, including the synthesis of agrochemicals and pharmaceutical intermediates.

The biological activity of this compound is largely attributed to its structural characteristics, which enhance its interaction with biological targets:

- Lipophilicity : The trifluoromethoxy group increases the compound's lipophilicity, facilitating better penetration through biological membranes.

- Receptor Interaction : The nitrile group can form hydrogen bonds and engage in other interactions with enzymes or receptors, potentially modulating their activity.

Case Studies and Research Findings

- Inhibition of Enzymatic Activity : Research has indicated that compounds similar to this compound exhibit inhibitory effects on metalloproteinases (MMPs), which are implicated in various diseases such as rheumatoid arthritis and cancer. The compound's structural features may allow it to act as a selective inhibitor against specific MMPs, thereby influencing disease progression .

- Herbicidal Activity : In studies focusing on herbicidal properties, derivatives of trifluoromethoxy compounds have shown significant efficacy against various weed species. For instance, compounds with similar trifluoromethoxy groups demonstrated over 80% inhibitory activity against weeds like Amaranthus retroflexus at specific dosages, suggesting potential applications in agricultural settings .

- Pharmacological Potential : The inclusion of trifluoromethyl groups in drug design has been associated with increased potency and selectivity for pharmacological targets. For example, studies have shown that the presence of a trifluoromethyl group can enhance the inhibitory activity of compounds against serotonin uptake, indicating a potential role in developing antidepressants or anxiolytics .

Comparative Analysis

To better understand the biological activity of this compound, it is useful to compare it with structurally similar compounds:

| Compound Name | Structural Features | Biological Activity |

|---|---|---|

| 4-(Trifluoromethyl)benzonitrile | Trifluoromethyl group | Moderate herbicidal activity |

| 2-Chloro-5-(trifluoromethyl)benzamide | Chlorine and trifluoromethyl groups | Potent MMP inhibition |

| 3-Chloro-4-(trifluoromethoxy)benzaldehyde | Chlorine and trifluoromethoxy groups | Antimicrobial properties |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.